![molecular formula C21H20F4N4O2 B15287512 5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide
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Overview
Description
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide is a complex organic compound with the molecular formula C21H20F4N4O2. It is characterized by the presence of fluorine, trifluoromethyl, pyridine, piperidine, and indoline groups, making it a unique and versatile molecule in various scientific fields .
Preparation Methods
The synthesis of 5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Pyridine Group: This step involves the coupling of the trifluoromethyl pyridine group to the piperidine core using reagents like EDC (1.2 equiv), HOPO (0.1 equiv), MeCN, EtOH, and H2O.
Final Assembly: The final compound is assembled through a series of condensation and purification steps to yield the desired product.
Chemical Reactions Analysis
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.
Condensation: Condensation reactions can be performed to form larger, more complex molecules
Scientific Research Applications
Scientific Research Applications
This compound is used in diverse areas of scientific research:
- Chemistry It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology It is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Chemical Reactions
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide can undergo several chemical reactions:
- Oxidation It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution It can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.
- Condensation Condensation reactions can be performed to form larger, more complex molecules.
The compound has potential biological activities attributed to its interaction with biological targets such as receptors and enzymes. The trifluoromethyl group enhances its lipophilicity and bioavailability, potentially increasing receptor binding affinity.
Pharmacological activities include:
- Anticancer Activity Preliminary studies suggest it may inhibit tumor cell proliferation in various cancer cell lines, potentially involving apoptosis induction and cell cycle arrest.
- Antidepressant Effects It has shown potential as a serotonin receptor modulator, possibly contributing to antidepressant properties and enhancing serotonin uptake inhibition.
- Antimicrobial Properties Some studies indicate antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, such as the calcitonin gene-related peptide (CGRP) receptor, which plays a role in pain signaling . Additionally, it may modulate other signaling pathways involved in inflammation and cellular responses .
Comparison with Similar Compounds
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide can be compared with other similar compounds, such as:
N-(1-(6-(Trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide: This compound has a similar structure but differs in the position of the trifluoromethyl group.
N-(1-(6-(Trifluoromethyl)pyridin-3-yl)carbonyl)piperidin-4-yl)indoline-1-carboxamide: This compound is structurally similar but lacks the fluorine atom.
Indoline derivatives: Various indoline derivatives exhibit similar biological activities and are used in medicinal chemistry.
Biological Activity
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide, with the CAS number 909662-07-3, is a synthetic compound that has garnered interest due to its potential biological activities. The compound's structure includes a fluorinated indoline core, a piperidine moiety, and a trifluoromethyl-pyridine group, which are significant for its pharmacological properties.
- Molecular Formula : C21H20F4N4O2
- Molecular Weight : 436.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Studies indicate that the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially leading to increased receptor binding affinity.
Pharmacological Activity
Research has demonstrated that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antidepressant Effects : The compound has shown potential as a serotonin receptor modulator, which could contribute to its antidepressant properties. In vitro assays have indicated that it may enhance serotonin uptake inhibition.
- Antimicrobial Properties : Some studies indicate that the compound has antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Antidepressant | Modulation of serotonin receptors | |
Antimicrobial | Activity against select bacterial strains |
Detailed Research Findings
A study conducted by Konstantinidou et al. (2022) explored the structure-activity relationship (SAR) of related compounds and highlighted how modifications in the indoline structure influenced biological activity. The presence of fluorine atoms was found to significantly enhance potency against specific targets, including those involved in cancer pathways.
Another research effort focused on the compound's effects on neurotransmitter systems, revealing its potential as a selective serotonin reuptake inhibitor (SSRI). This was evidenced by increased serotonin levels in animal models treated with the compound.
Properties
Molecular Formula |
C21H20F4N4O2 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
5-fluoro-N-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C21H20F4N4O2/c22-15-2-3-17-13(11-15)5-10-29(17)20(31)27-16-6-8-28(9-7-16)19(30)14-1-4-18(26-12-14)21(23,24)25/h1-4,11-12,16H,5-10H2,(H,27,31) |
InChI Key |
JFQQLFLBVWENBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)N2CCC3=C2C=CC(=C3)F)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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